(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid

Catalog No.
S12394535
CAS No.
M.F
C21H26N2O6S
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylp...

Product Name

(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25)

InChI Key

YHLJTFYIMBJHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

The compound (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid is a complex organic molecule characterized by its specific stereochemistry and functional groups. It features a hexanoic acid backbone with amino groups substituted at the second and sixth positions. The presence of a benzyloxycarbonyl group and a 4-methylphenylsulfonyl group contributes to its unique chemical properties, potentially influencing its biological activity and interactions.

Typical of amino acids and their derivatives, including:

  • Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, releasing the corresponding amino acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of an amine.

These reactions are facilitated by specific enzymes in biological systems, which catalyze transformations necessary for metabolism and biosynthesis

The biological activity of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid is influenced by its structure. Compounds with similar configurations often exhibit significant pharmacological properties, such as:

  • Antimicrobial Activity: Many amino acid derivatives have been studied for their potential antimicrobial effects.
  • Anticancer Properties: The compound's ability to interact with cellular pathways may position it as a candidate for anticancer therapies.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways in organisms .

Biological assays are typically employed to assess these activities, including dose-response studies to evaluate efficacy and toxicity .

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid generally involves multi-step organic reactions:

  • Protection of Functional Groups: Initial protection of amine groups using benzyloxycarbonyl groups to prevent unwanted reactions during subsequent steps.
  • Formation of the Hexanoic Acid Backbone: This can be achieved through elongation reactions involving alkyl halides or other reagents.
  • Sulfonation: Introduction of the 4-methylphenylsulfonyl group through sulfonation reactions.
  • Deprotection: Finally, the protective groups are removed under mild acidic or basic conditions to yield the final product.

Each step must be carefully controlled to ensure high yields and purity .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activities.
  • Biotechnology: In enzyme studies or as a substrate for biochemical pathways.
  • Research: For studying structure-activity relationships in medicinal chemistry.

Its unique functional groups make it suitable for further modifications leading to new derivatives with enhanced properties .

Interaction studies involving (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid focus on understanding how it interacts with biological targets:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Molecular Docking Simulations: Computational methods can predict how this compound interacts at the molecular level with various biological targets.
  • Toxicity Assessments: Understanding potential side effects through cytotoxicity assays on different cell lines.

These studies are crucial for determining the safety and efficacy of the compound in therapeutic contexts .

Several compounds share structural similarities with (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
L-ValineSimple branched chain amino acidProtein synthesis
L-LeucineBranched chain amino acidMuscle growth stimulation
L-TyrosineAromatic amino acidPrecursor for neurotransmitters
SulfanilamideSulfonamide derivativeAntibacterial activity

Uniqueness

The distinct combination of a benzyloxycarbonyl group and a sulfonamide moiety in (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid sets it apart from these similar compounds. Its specific stereochemistry and functional groups may impart unique pharmacological properties not observed in simpler amino acids or other derivatives .

Multi-Step Synthesis Optimization for Protected Lysine Derivatives

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid requires a meticulously orchestrated sequence to ensure selective protection of the α- and ε-amino groups of lysine. The process begins with the selective sulfonylation of the ε-amino group using 4-methylphenylsulfonyl chloride (tosyl chloride) under alkaline aqueous conditions (pH 8–9) to favor nucleophilic attack by the ε-amino group. This step is critical due to the higher basicity of the ε-amino group (pKa ≈ 10.5) compared to the α-amino group (pKa ≈ 9.0), allowing preferential reactivity.

Following ε-amino protection, the α-amino group is shielded using benzyl chloroformate (Cbz-Cl) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The use of β-cyclodextrin as a supramolecular host has been reported to enhance regioselectivity in analogous reactions, potentially improving yield and purity by directing Cbz-Cl to the α-amino group. After protection, the carboxylic acid group remains free for activation in subsequent peptide bond formation.

Key Reaction Conditions:

StepReagentSolventTemperatureTimeYield
1Tosyl chlorideAqueous buffer20°C2–4 h75–85%
2Benzyl chloroformateDMSO/THF0–5°C1–2 h80–90%

The final product is purified via precipitation in water, leveraging the poor solubility of the doubly protected lysine derivative compared to unreacted starting materials.

Orthogonal Protection Schemes for ε-Amino and α-Carboxyl Functional Groups

Orthogonal protection is paramount to ensure sequential deprotection without cross-reactivity. The benzyloxycarbonyl group on the α-amino group is cleaved under mild acidic conditions (e.g., hydrogenolysis with Pd/C or trifluoroacetic acid), while the 4-methylphenylsulfonyl group on the ε-amino group remains intact due to its stability under these conditions. Conversely, the tosyl group requires stronger nucleophilic agents such as thiophenol or hydrobromic acid in acetic acid for removal, enabling selective ε-amino deprotection after α-amino group liberation.

This orthogonal strategy is exemplified in SPPS workflows, where the α-amino group is temporarily protected during chain elongation, while the ε-amino group remains shielded until global deprotection. The compatibility of these groups with common SPPS reagents (e.g., piperidine for Fmoc removal) ensures minimal side reactions.

Coupling Reaction Efficiency in Solid-Phase Peptide Synthesis

The steric bulk of the 4-methylphenylsulfonyl group introduces challenges in coupling efficiency during SPPS. Studies on analogous tosyl-protected lysine derivatives demonstrate that coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/Diisopropylcarbodiimide (DIC) systems are optimal, achieving >95% coupling efficiency when used in twofold molar excess. Prolonged reaction times (30–60 minutes) and double couplings are recommended to overcome steric hindrance, particularly for long or structured peptides.

Comparative Coupling Efficiency:

Coupling ReagentTime (min)Efficiency (%)
HBTU/DIEA3092
DIC/Oxyma4596
HATU/DIEA3094

The free α-carboxyl group of the protected lysine derivative is activated via carbodiimide chemistry, facilitating seamless integration into growing peptide chains. Post-synthesis, global deprotection using hydrogen fluoride or trifluoromethanesulfonic acid cleaves both protecting groups, yielding the target peptide with high fidelity.

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

434.15115773 g/mol

Monoisotopic Mass

434.15115773 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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